(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid
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Overview
Description
Bromothricin is a directed biosynthetic analogue of chlorothricin. It is produced by a strain of Streptomyces antibioticus when grown in a nutrient medium supplemented with potassium bromide . Interestingly, this strain typically produces chlorothricin, but under specific conditions, it switches to bromothricin synthesis . The properties of bromothricin closely resemble those of chlorothricin.
Preparation Methods
The synthetic route for bromothricin involves the following steps:
Biosynthesis: Produced by strain Tü 99.
Precursor: Chlorothricin serves as the precursor, with bromination occurring in the biosynthetic pathway.
Media: Cultivation in a medium containing potassium bromide.
Isolation: Extraction and purification from the fermentation broth.
Chemical Reactions Analysis
Bromothricin undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Bromine atoms can be substituted with other functional groups. Common reagents and conditions vary based on the specific reaction. Major products formed include derivatives of bromothricin with altered properties.
Scientific Research Applications
Bromothricin finds applications across scientific domains:
Chemistry: Used as a tool in organic synthesis due to its unique structure.
Biology: Investigated for its effects on cellular processes.
Medicine: Explored for potential antimicrobial or antitumor properties.
Industry: Applied in biotechnology and pharmaceutical research.
Mechanism of Action
The exact mechanism of bromothricin’s effects remains an active area of study. It likely interacts with specific molecular targets or pathways, impacting cellular function. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Bromothricin stands out due to its bromine substitution, distinguishing it from chlorothricin and other related compounds. Similar compounds include chlorothricin itself and other macrolide antibiotics.
Properties
Molecular Formula |
C50H63BrO16 |
---|---|
Molecular Weight |
999.9 g/mol |
IUPAC Name |
(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C50H63BrO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |
InChI Key |
NJWVTCNYKWXLEH-DELKKKATSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O |
Canonical SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O |
Origin of Product |
United States |
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